molecular formula C14H11NO B1269576 4-(1-Benzofuran-2-yl)aniline CAS No. 782-18-3

4-(1-Benzofuran-2-yl)aniline

Cat. No. B1269576
CAS RN: 782-18-3
M. Wt: 209.24 g/mol
InChI Key: HJLGQPREWJFXII-UHFFFAOYSA-N
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Description

“4-(1-Benzofuran-2-yl)aniline” is a chemical compound that is used for industrial and scientific research . It is also known as "4-Benzofuran-2-yl-phenylamine" .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular formula of “4-(1-Benzofuran-2-yl)aniline” is C14H11NO . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Chemical Reactions Analysis

Benzofuran compounds have been developed that have solved some of the problems posed; for example improved bioavailability is one of the targets achieved with most of the more recent compounds . Novel methods for constructing benzofuran rings have been discovered .

Scientific Research Applications

Proteomics Research

“4-(1-Benzofuran-2-yl)aniline” is utilized in proteomics research, which involves the large-scale study of proteins, particularly their structures and functions . This compound may be used as a building block in the synthesis of more complex molecules that interact with proteins, aiding in the understanding of protein behavior and function.

Antimicrobial Activity

Benzofuran derivatives, including “4-(1-Benzofuran-2-yl)aniline”, have been studied for their antimicrobial properties . These compounds can be synthesized and tested against various microbial strains to determine their effectiveness in inhibiting growth or killing the microorganisms.

Antioxidant Properties

Research has indicated that benzofuran compounds exhibit antioxidant activities . They can scavenge free radicals, thereby protecting cells from oxidative stress. This property is significant in the development of treatments for diseases caused by oxidative damage.

Anticancer Potential

Some benzofuran derivatives have shown promising anticancer activities . They have been found to inhibit the growth of various cancer cell lines, making them potential candidates for the development of new anticancer therapies.

Synthesis of Benzofuranyl Esters

“4-(1-Benzofuran-2-yl)aniline” can be used in the synthesis of benzofuranyl esters, which have been studied for their crystal structure, antimicrobial, and antioxidant activities . These esters are valuable for further pharmacological research.

Development of Antimicrobial Agents

The benzofuran scaffold, including “4-(1-Benzofuran-2-yl)aniline”, is an emerging structure for the development of new antimicrobial agents . Modifications at the 4-position of the benzofuran ring can lead to compounds with enhanced antimicrobial activity.

Mechanism of Action

Target of Action

4-(1-Benzofuran-2-yl)aniline, a benzofuran derivative, has been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The primary targets of this compound are cancer cells, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . The compound interacts with these cells, inhibiting their growth and proliferation .

Mode of Action

It is known that the compound exhibits good antimicrobial activity when the substituent on the 4-position contains halogens or hydroxyl groups . In the context of cancer cells, the compound has been found to have significant cell growth inhibitory effects .

Biochemical Pathways

Benzofuran derivatives are known to have a wide range of biological and pharmacological applications, indicating that they may interact with multiple biochemical pathways .

Pharmacokinetics

Benzofuran derivatives are generally known for their improved bioavailability, allowing for once-daily dosing .

Result of Action

The result of the action of 4-(1-Benzofuran-2-yl)aniline is the inhibition of growth and proliferation of various types of cancer cells . For example, the compound has been found to inhibit the growth of leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells by varying degrees .

Action Environment

The action of 4-(1-Benzofuran-2-yl)aniline can be influenced by various environmental factors. For instance, the compound has been shown to be reduced by fragmented parts of different plants, including carrot, onion, cucumber, and eggplant . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence of certain plant materials.

Safety and Hazards

If inhaled, it is recommended to move the victim into fresh air and give oxygen if breathing is difficult . Following skin contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds . Therefore, there is a need to collect the latest information in this promising area .

properties

IUPAC Name

4-(1-benzofuran-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLGQPREWJFXII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352173
Record name 4-(1-benzofuran-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Benzofuran-2-yl)aniline

CAS RN

782-18-3
Record name 4-(1-benzofuran-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-benzofuran-2-yl)aniline
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